5,5,6,6,6-Pentafluoro-2-hexanol
Description
Chemical Structure and Properties 5,5,6,6,6-Pentafluoro-2-hexanol (C₆H₉F₅O) is a fluorinated secondary alcohol with five fluorine atoms substituted at the 5th and 6th carbon positions of the hexanol backbone. While direct data on its boiling point or density is unavailable, fluorinated alcohols generally exhibit lower water solubility and higher density than their hydrocarbon counterparts due to fluorine's strong electron-withdrawing effects .
Properties
CAS No. |
94099-52-2 |
|---|---|
Molecular Formula |
C6H9F5O |
Molecular Weight |
192.13 g/mol |
IUPAC Name |
5,5,6,6,6-pentafluorohexan-2-ol |
InChI |
InChI=1S/C6H9F5O/c1-4(12)2-3-5(7,8)6(9,10)11/h4,12H,2-3H2,1H3 |
InChI Key |
IQSLPSCPSJUIBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C(F)(F)F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,6,6,6-Pentafluoro-2-hexanol typically involves the fluorination of hexanol derivatives. One common method is the direct fluorination of 2-hexanol using elemental fluorine or fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride . The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,5,6,6,6-Pentafluoro-2-hexanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include and .
Reduction: Reduction of this compound can lead to the formation of fluorinated alkanes. Reducing agents such as or are typically used.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: Formation of 5,5,6,6,6-pentafluoro-2-hexanone.
Reduction: Formation of 5,5,6,6,6-pentafluorohexane.
Substitution: Formation of 5,5,6,6,6-pentafluoro-2-chlorohexane.
Scientific Research Applications
Chemistry: 5,5,6,6,6-Pentafluoro-2-hexanol is used as a building block in the synthesis of various fluorinated compounds. Its unique properties make it valuable in the development of new materials with enhanced chemical resistance and stability.
Biology: In biological research, this compound is used to study the effects of fluorination on the biological activity of alcohols. It serves as a model compound to investigate the interactions of fluorinated molecules with biological systems.
Medicine: Fluorinated alcohols like this compound are explored for their potential use in pharmaceuticals. Their unique properties can enhance the bioavailability and metabolic stability of drug molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated nature imparts desirable properties such as hydrophobicity and chemical inertness, making it useful in coatings, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 5,5,6,6,6-Pentafluoro-2-hexanol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds with target molecules, influencing their structure and function. The pathways involved may include modulation of enzyme activity, alteration of membrane properties, and interaction with receptor sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Alcohols with Varying Fluorine Substitution
4,4,5,5,6,6,6-Heptafluoro-1-hexanol (CAS 679-02-7)
- Molecular Formula : C₆H₅F₇O
- Fluorine Substitution : Fluorines at positions 4, 5, and 6 (seven F atoms total).
- Properties: Increased electronegativity and lipophilicity compared to 5,5,6,6,6-pentafluoro-2-hexanol. Likely exhibits lower boiling point and higher density than non-fluorinated hexanol.
- Applications : Used in industrial applications requiring high chemical resistance, such as surfactants or coatings .
3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanol (CAS 2043-47-2)
- Molecular Formula : C₆H₃F₉O
- Fluorine Substitution : Nine F atoms at positions 3–4.
- Properties : Higher fluorination reduces reactivity and increases persistence in the environment. Likely used in specialized applications like firefighting foams or electronics manufacturing .
Comparison Table
| Compound | Molecular Formula | Fluorine Positions | Key Properties | Applications |
|---|---|---|---|---|
| This compound | C₆H₉F₅O | 5,5,6,6,6 | Secondary alcohol; moderate fluorination | Potential use in surfactants, agrochemicals |
| 4,4,5,5,6,6,6-Heptafluoro-1-hexanol | C₆H₅F₇O | 4,4,5,5,6,6,6 | Primary alcohol; higher fluorination | Industrial coatings, solvents |
| 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanol | C₆H₃F₉O | 3,3,4,4,5,5,6,6,6 | Extreme fluorination; low reactivity | Fire retardants, specialty chemicals |
Functional Group Variants
5,5,6,6,6-Pentafluoro-2,4-dioxohexanoic Acid
- Molecular Formula : C₆H₅F₅O₄
- Key Differences : Contains ketone and carboxylic acid groups instead of an alcohol.
- Impact: The acidic functional group enhances water solubility compared to this compound, making it suitable for pharmaceutical intermediates or chelating agents .
5,5,6,6,6-Pentafluorohexanenitrile (CAS 252949-44-3)
Research Findings and Industrial Relevance
Environmental and Toxicity Considerations
- Persistence: Perfluorinated compounds (PFCs) like this compound are resistant to degradation, leading to bioaccumulation risks .
- Regulatory Status : PFCs are under scrutiny for environmental persistence; alternatives with shorter fluorine chains are being explored.
Behavioral Differences from Non-Fluorinated Analogs
- Chemical Stability: Fluorination reduces oxidative degradation. For example, non-fluorinated hexanol decomposes under high-temperature treatments (e.g., in soy processing), but fluorinated variants likely remain stable .
- Aroma and Flavor: Non-fluorinated hexanol contributes to "green" aromas in beverages (e.g., elderberry juice), while fluorinated versions are odorless due to reduced volatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
